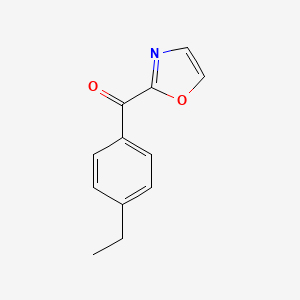
2-(4-Ethylbenzoyl)oxazole
Descripción general
Descripción
2-(4-Ethylbenzoyl)oxazole, also known as EBON, belongs to the family of organic compounds called benzoxazoles. It is a chemical compound with the linear formula C12H11NO2 . The IUPAC name for this compound is (4-ethylphenyl)(1,3-oxazol-2-yl)methanone .
Synthesis Analysis
The synthesis of oxazole-based molecules has been a topic of interest in recent years due to their wide range of biological activities. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .Molecular Structure Analysis
The molecular weight of 2-(4-Ethylbenzoyl)oxazole is 201.22 g/mol . The InChI code for this compound is 1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3 .Chemical Reactions Analysis
Oxazole compounds, including 2-(4-Ethylbenzoyl)oxazole, can undergo various chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions .Physical And Chemical Properties Analysis
2-(4-Ethylbenzoyl)oxazole is a colorless liquid under normal conditions . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Modular Synthesis of Oxazoles : A [3 + 2] annulation between a terminal alkyne and a carboxamide has been developed using a gold-catalyzed oxidation strategy, leading to an efficient synthesis of 2,4-oxazole structures, which are significant in various natural products (Luo, Ji, Li, & Zhang, 2012).
Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl-oxazoles and other heterocycles, highlighting the diverse applications of these compounds in chemical synthesis (Honey, Pasceri, Lewis, & Moody, 2012).
Oxazole Synthesis from β-Hydroxy- or β-Mercapto-α-amino Acid Esters : The synthesis of oxazolidines and thiazolidines from α-amino acid esters, and their subsequent conversion to oxazoles and thiazoles, demonstrates the chemical versatility of oxazole compounds (Badr, Aly, Fahmy, & Mansour, 1981).
Functionalization via Suzuki Coupling : Oxazole compounds have been functionalized using the Suzuki coupling reaction, a method significant in organic synthesis for creating substituted oxazoles (Ferrer Flegeau, Popkin, & Greaney, 2006).
Biological and Medicinal Applications
Anticonvulsant Agents : The synthesis of oxazole derivatives and their evaluation as potential anticonvulsant agents highlight the medicinal applications of these compounds. Specific oxazole derivatives have shown promising results in preclinical models (Wei, Wu, Sun, Chai, & Quan, 2010).
Antiprotozoal Activity : Oxazole derivatives have been synthesized and evaluated for antiprotozoal activity, showing effectiveness against organisms like Giardia lamblia and Trichomonas vaginalis, which indicates their potential in treating parasitic infections (Carballo, Patrón-Vázquez, Cáceres-Castillo, Quijano-Quiñones, Herrera-España, Moo-Puc, Chale-Dzul, & Mena-Rejón, 2017).
Anticancer Activity : Novel oxazole derivatives have been synthesized and tested for anticancer activity, showing potential against various human cancer cell lines, thereby underscoring the therapeutic potential of oxazole compounds in oncology (Krishna, Sridhar, & Jayaprakash, 2020).
Other Applications
- Corrosion Inhibition : Oxazole derivatives have been studied for their potential as corrosion inhibitors, demonstrating effectiveness in protecting materials like aluminum alloy in acidic mediums. This application is significant in the field of materials science and engineering (Ehsani, Nasrollahzadeh, Mahjani, Moshrefi, & Mostaanzadeh, 2014).
Mecanismo De Acción
Target of Action
2-(4-Ethylbenzoyl)oxazole, also known as EBON, is a member of the benzoxazoles family
Biochemical Pathways
Oxazole derivatives, including 2-(4-Ethylbenzoyl)oxazole, have been found to impact a variety of biochemical pathways. They have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Safety and Hazards
The safety data sheet for Oxazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Oxazole-based molecules, including 2-(4-Ethylbenzoyl)oxazole, have been receiving attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown broad biological activities and have been used as a central scaffold in medicinal chemistry . This suggests a promising future for the development of oxazole-based medicinal compounds.
Propiedades
IUPAC Name |
(4-ethylphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPPIWUQJCYSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642091 | |
| Record name | (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylbenzoyl)oxazole | |
CAS RN |
898760-05-9 | |
| Record name | (4-Ethylphenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)
